2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2548985-75-5
Cat. No.: VC11836669
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-75-5 |
|---|---|
| Molecular Formula | C18H16N4O3 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O3/c23-18(19-12-3-5-15-16(9-12)25-8-7-24-15)13-4-6-17-20-14(11-1-2-11)10-22(17)21-13/h3-6,9-11H,1-2,7-8H2,(H,19,23) |
| Standard InChI Key | DJGGZTVUVOHYPJ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
| Canonical SMILES | C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Compounds like 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involve complex organic structures with potential applications in pharmaceuticals or materials science. The presence of a cyclopropyl group, a benzodioxin ring, and an imidazopyridazine core suggests a molecule with diverse chemical properties.
Synthesis Methods
The synthesis of such compounds often involves multi-step reactions, including:
-
Cyclocondensation: This is a common method for forming ring systems like imidazopyridazines.
-
Substitution Reactions: These are used to introduce specific functional groups, such as the cyclopropyl or benzodioxin moieties.
Potential Applications
Compounds with similar structures have been explored for their biological activities, such as:
-
Antimicrobial Activity: Some imidazopyridazines have shown promise against various pathogens.
-
Anticancer Properties: The complex ring systems can interact with biological targets in ways that inhibit cancer cell growth.
Data and Research Findings
Since specific data on 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is not available, we can consider related compounds for insights:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-[(S)-cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide | CHNO | 343.4 g/mol | Potential pharmacological activities |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Not specified | Not specified | Antiparasitic activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume